

spectral data for N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-[4-(2-chloroacetyl)phenyl]methanesulfonamide

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An In-depth Technical Guide to the Spectral Characterization of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**

Abstract

This technical guide provides a comprehensive analytical framework for the structural characterization of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** (CAS No. 64488-52-4). As a key intermediate in pharmaceutical synthesis, unambiguous confirmation of its molecular structure is paramount for quality control and developmental research.^[1] This document outlines the theoretical basis and practical application of multi-modal spectroscopic techniques—Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide presents expertly predicted data, detailed interpretation, and field-proven protocols for data acquisition. The synergistic use of these techniques provides a self-validating system for the definitive structural elucidation of the title compound.

Introduction

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a bifunctional organic compound featuring a reactive chloroacetyl group and a methanesulfonamide moiety.^[1] This structure makes it a valuable building block for the synthesis of more complex molecules, particularly in

the development of novel therapeutic agents. The chloroacetyl group serves as a potent electrophile for alkylation reactions, while the sulfonamide group is a well-established pharmacophore present in a wide array of antimicrobial and anticancer drugs.^[2]

Given its role as a critical synthetic intermediate, verifying the identity, purity, and structural integrity of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** is a non-negotiable prerequisite for its use in further chemical transformations. Spectroscopic analysis provides the necessary tools for this confirmation. This guide explains the causality behind the selection of each technique and provides robust, step-by-step protocols to generate high-fidelity data for researchers, scientists, and drug development professionals.

Compound Identity:

Property	Value	Source(s)
IUPAC Name	N-[4-(2-chloroacetyl)phenyl]methanesulfonamide	
CAS Number	64488-52-4	[3]
Molecular Formula	C ₉ H ₁₀ ClNO ₃ S	[4]

| Molecular Weight | 247.70 g/mol |[\[4\]](#) |

Molecular Structure and Predicted Spectroscopic Environments

A thorough analysis begins with a dissection of the molecular structure to anticipate the expected spectroscopic signals.

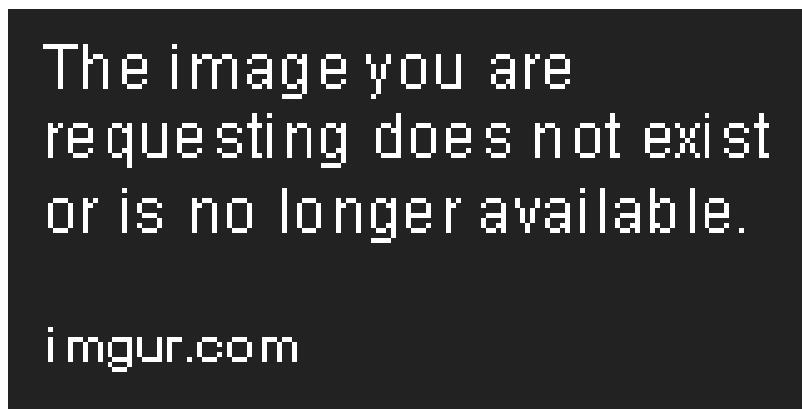


Figure 1: Chemical structure of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**.

Key Functional Groups for Analysis:

- Methanesulfonamide (-SO₂NH-CH₃): This group contains a sulfonamide N-H proton, two S=O bonds, and a methyl group.
- p-Disubstituted Benzene Ring: The aromatic ring has two distinct types of protons due to its substitution pattern.
- Ketone (C=O): The carbonyl group is a strong infrared absorber and significantly influences the chemical shift of adjacent carbons and protons.
- α -Chloro Ketone (-C(=O)CH₂Cl): The methylene group is flanked by a carbonyl and a chlorine atom, both of which are strongly electron-withdrawing.

Predicted NMR Environments:

- ¹H NMR: We predict 5 distinct proton environments: the N-H proton, the methyl protons, the methylene protons, and two sets of aromatic protons.
- ¹³C NMR: We predict 7 distinct carbon environments due to molecular symmetry (the two aromatic carbons ortho to the acetyl group are equivalent, as are the two carbons meta to it).

Spectroscopic Analysis: Protocols and Predicted Data

Proton (¹H) NMR Spectroscopy

3.1.1 Rationale for Technique Selection ^1H NMR spectroscopy is the premier technique for determining the number of distinct proton environments and their connectivity through spin-spin coupling. For this molecule, it is essential to confirm the 1,4- (para) substitution pattern on the aromatic ring, verify the presence and integration of the methyl and methylene groups, and identify the labile sulfonamide proton.

3.1.2 Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Expert Insight: DMSO-d₆ is chosen for its excellent solvating power for polar molecules like sulfonamides.^[1] Crucially, its use allows for the observation of the exchangeable N-H proton signal, which would be lost in solvents like D₂O. The residual water peak in DMSO-d₆ appears around 3.33 ppm, and the solvent peak is at 2.50 ppm; these do not typically interfere with the key signals of the analyte.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Shim the magnetic field to ensure homogeneity.
 - Acquire a standard proton spectrum over a range of 0-12 ppm.
 - Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the spectrum manually to achieve a flat baseline.
 - Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
 - Integrate all peaks to determine the relative ratio of protons.

3.1.3 Predicted ^1H NMR Data and Interpretation

Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Interpretation
~10.3	Singlet	1H	N-H (Sulfonamide)	The sulfonamide proton is acidic and deshielded, appearing as a broad singlet far downfield. Its chemical shift can be concentration-dependent.
~8.00	Doublet	2H	Ar-H (ortho to -C(O)CH ₂ Cl)	These protons are deshielded by the strong electron-withdrawing effect of the adjacent acetyl group. They appear as a doublet due to coupling ($J \approx 8-9$ Hz) with their ortho neighbors. [5] [6]
~7.40	Doublet	2H	Ar-H (ortho to -NHSO ₂ CH ₃)	These protons are less deshielded than their counterparts. They also appear as a doublet due to coupling with their ortho neighbors. The

				characteristic A ₂ B ₂ (or AA'BB') pattern of two doublets confirms the 1,4- substitution. [7]
~4.90	Singlet	2H	-CH ₂ Cl	This methylene group is flanked by two powerful electron- withdrawing groups (carbonyl and chlorine), causing a significant downfield shift. It is expected to be a sharp singlet as it has no adjacent protons.
~3.10	Singlet	3H	-SO ₂ CH ₃	The methyl group attached to the sulfonyl group is deshielded relative to a typical alkane methyl but appears as a clean singlet.

Carbon-13 (¹³C) NMR Spectroscopy

3.2.1 Rationale for Technique Selection ¹³C NMR provides direct information about the carbon skeleton of the molecule. It is used to confirm the number of unique carbon atoms and to

identify key functional groups, particularly the carbonyl carbon, whose chemical shift is highly characteristic.[8]

3.2.2 Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ^{13}C .
- Instrument Setup:
 - On the same spectrometer, switch to the ^{13}C nucleus frequency (e.g., ~100 MHz on a 400 MHz instrument).
 - Acquire a proton-decoupled spectrum.
 - Expert Insight: Broadband proton decoupling is standard practice. It collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single, sharp line.[9] This vastly simplifies interpretation by removing complex splitting patterns.
 - Increase the number of scans significantly (e.g., 512 or more) and use a relaxation delay (D1) of 2 seconds to ensure quaternary carbons are adequately observed.
- Data Processing:
 - Process the data similarly to the ^1H spectrum.
 - Calibrate the spectrum by setting the DMSO-d₆ solvent peak (a septet) to 39.52 ppm.

3.2.3 Predicted ^{13}C NMR Data and Interpretation

Predicted Shift (δ , ppm)	Assignment	Rationale and Interpretation
~195	C=O	Ketone carbonyl carbons resonate far downfield, typically in the 190-220 ppm range. This is one of the most diagnostic signals in the spectrum.[10]
~143	C-SO ₂	Aromatic quaternary carbon directly attached to the electron-withdrawing sulfonamide group.
~135	C-C(O)	Aromatic quaternary carbon directly attached to the electron-withdrawing acetyl group.
~130	Ar-CH (ortho to -C(O))	Aromatic methine carbons adjacent to the acetyl group.
~119	Ar-CH (ortho to -NH)	Aromatic methine carbons adjacent to the sulfonamide group.
~46	-CH ₂ Cl	The α -chloro ketone carbon is significantly deshielded by both the carbonyl and chlorine atoms.
~40	-SO ₂ CH ₃	The methyl carbon attached to the sulfonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

3.3.1 Rationale for Technique Selection FTIR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups based on their characteristic vibrational

frequencies. For this molecule, it is used to confirm the presence of the N-H bond, the S=O stretches of the sulfonamide, and the C=O stretch of the ketone.

3.3.2 Experimental Protocol: KBr Pellet Method

- Materials Preparation:
 - Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for several hours to remove all moisture.[11]
 - Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry.
- Sample Grinding & Mixing:
 - Place ~1-2 mg of the solid sample into the agate mortar and grind it into a very fine powder.
 - Expert Insight: Proper grinding is critical. Large sample particles can cause scattering of the IR beam (the Christiansen effect), leading to distorted, asymmetric peaks.[12]
 - Add ~150-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the sample powder to ensure uniform dispersion.[13]
- Pellet Formation:
 - Transfer the mixture to the pellet die.
 - Place the die into a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes.[14] This causes the KBr to cold-flow and form a transparent or translucent disc.
- Data Acquisition:
 - Place the KBr pellet in the spectrometer's sample holder.
 - Acquire a background spectrum of the empty sample chamber first.
 - Acquire the sample spectrum from 4000 cm^{-1} to 400 cm^{-1} .

3.3.3 Predicted FTIR Data and Interpretation

Predicted Frequency (cm ⁻¹)	Vibration	Functional Group	Rationale and Interpretation
~3250	N-H Stretch	Sulfonamide	A moderately sharp peak characteristic of a secondary sulfonamide N-H bond. Its position can be affected by hydrogen bonding. [15]
~1685	C=O Stretch	α-Chloro Ketone	A strong, sharp absorption. The presence of the electronegative chlorine atom on the α-carbon typically shifts the carbonyl frequency slightly higher than a simple alkyl aryl ketone.
~1340 & ~1160	Asymmetric & Symmetric S=O Stretch	Sulfonamide	Two strong, distinct peaks that are highly characteristic of the sulfonyl group. These are often the most intense absorptions in the spectrum of a sulfonamide. [16]
~1600 & ~1490	C=C Stretch	Aromatic Ring	Medium intensity peaks associated with the stretching of the benzene ring.
~840	C-H Out-of-Plane Bend	p-Disubstituted Ring	A strong peak in the fingerprint region indicative of 1,4-

			disubstitution on a benzene ring.
~750	C-Cl Stretch	Chloroalkane	A medium-to-strong absorption in the fingerprint region.

Mass Spectrometry (MS)

3.4.1 Rationale for Technique Selection Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of structural evidence. High-resolution mass spectrometry (HRMS) can determine the elemental formula. Furthermore, the isotopic pattern is crucial for confirming the presence of chlorine and sulfur, and fragmentation patterns can reveal structural components.

3.4.2 Experimental Protocol: Electrospray Ionization (ESI-MS)

- Sample Preparation:
 - Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.
 - Dilute this stock solution to a final concentration of ~1-10 μ g/mL using a mixture of methanol/water or acetonitrile/water, often with 0.1% formic acid.[\[17\]](#)
 - Expert Insight: ESI is a "soft" ionization technique ideal for polar, thermally labile molecules, preventing their decomposition during analysis.[\[18\]](#) The addition of formic acid aids in protonation, facilitating the formation of the $[M+H]^+$ ion in positive ion mode. Inorganic salts must be rigorously excluded as they suppress the ESI signal.[\[17\]](#)
- Data Acquisition:
 - Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
 - Acquire data in positive ion mode over a mass range of m/z 50-500.

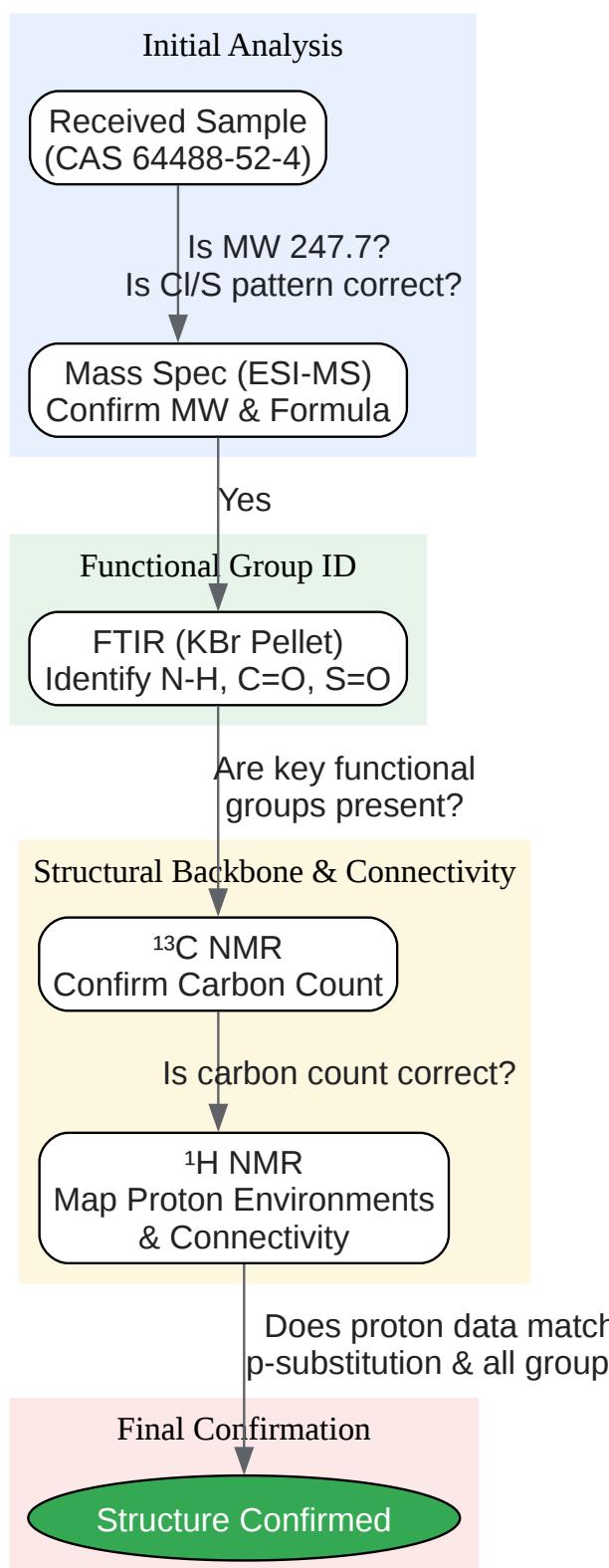
- If using an HRMS instrument (e.g., Orbitrap or TOF), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$).
 - Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom (^{37}Cl isotope gives an A+2 peak of ~33% the abundance of the A peak) and one sulfur atom (^{34}S gives an A+2 peak of ~4.5%).
 - If MS/MS (tandem mass spectrometry) is performed, analyze the fragmentation pattern.

3.4.3 Predicted Mass Spectrometry Data and Interpretation

m/z Value	Ion	Rationale and Interpretation
247.0070	$[M]^{+\bullet}$ (for ^{35}Cl , ^{32}S)	The molecular ion. In HRMS, this value would be used to confirm the elemental formula $\text{C}_9\text{H}_{10}^{35}\text{ClNO}_3\text{S}$.
248.0070	$[\text{M}+\text{H}]^+$ (for ^{35}Cl , ^{32}S)	The protonated molecular ion, typically the base peak in ESI positive mode.
249.0041	$[\text{M}+2]^{+\bullet}$ / $[\text{M}+\text{H}+2]^+$	The A+2 isotope peak. Its abundance relative to the main peak will be a sum of contributions from ^{37}Cl (~32.5%) and ^{34}S (~4.2%), resulting in a total relative abundance of ~36.7%. This distinct pattern is definitive proof of one Cl and one S atom.
199.03	$[\text{M} - \text{CH}_2\text{Cl}]^+$	A likely fragment corresponding to the loss of the chloroacetyl side chain via cleavage of the C-C bond adjacent to the ring.
168.05	$[\text{M} - \text{SO}_2\text{CH}_3]^+$	Fragment corresponding to the loss of the methanesulfonyl group.

Integrated Workflow for Structural Verification

No single technique is sufficient for unambiguous structure determination. The true power of spectroscopic analysis lies in the integration of orthogonal data streams. The following workflow illustrates the logical process for confirming the structure of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**.

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Caption: Integrated workflow for structural verification.

This workflow demonstrates a self-validating system. Mass spectrometry first confirms the correct molecular weight and elemental composition. FTIR then provides rapid confirmation of the essential functional groups. Finally, ^{13}C and ^1H NMR spectroscopy provide the detailed map of the carbon skeleton and proton connectivity, which must be fully consistent with all other data to achieve final structural confirmation.

Conclusion

The structural characterization of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** is reliably achieved through a synergistic application of MS, FTIR, and NMR spectroscopy. The key spectral identifiers for this compound are:

- ^1H NMR: Two characteristic doublets in the aromatic region confirming 1,4-substitution, and singlets for the CH_3 , CH_2Cl , and NH protons.
- ^{13}C NMR: A downfield ketone signal (~195 ppm) and a total of 7 unique carbon signals.
- FTIR: Strong, characteristic absorptions for the $\text{C}=\text{O}$ (~1685 cm^{-1}) and dual $\text{S}=\text{O}$ (~1340, ~1160 cm^{-1}) stretches.
- MS: A definitive molecular ion with an $\text{A}+2$ isotopic pattern of ~37% relative abundance, confirming the presence of one chlorine and one sulfur atom.

By following the detailed protocols and interpretive frameworks outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

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- To cite this document: BenchChem. [spectral data for N-[4-(2-chloroacetyl)phenyl]methanesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186543#spectral-data-for-n-4-2-chloroacetyl-phenyl-methanesulfonamide>]

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